molecular formula C10H11ClN2O B160865 1-(4-Methoxyphenyl)-1H-imidazolium chloride CAS No. 10058-11-4

1-(4-Methoxyphenyl)-1H-imidazolium chloride

Cat. No. B160865
CAS RN: 10058-11-4
M. Wt: 210.66 g/mol
InChI Key: IMHCOBXOQQDWFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-1H-imidazolium chloride, also known as MeO-IM, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a derivative of imidazole, a five-membered heterocyclic ring that contains two nitrogen atoms. MeO-IM has been synthesized using various methods and has shown potential in several applications, including as a catalyst in organic reactions and as an antimicrobial agent.

Mechanism Of Action

The mechanism of action of 1-(4-Methoxyphenyl)-1H-imidazolium chloride is not well understood. However, it is believed that the compound interacts with the bacterial or fungal cell membrane, disrupting its structure and leading to cell death. 1-(4-Methoxyphenyl)-1H-imidazolium chloride may also inhibit the activity of certain enzymes, leading to a decrease in bacterial or fungal growth.

Biochemical And Physiological Effects

1-(4-Methoxyphenyl)-1H-imidazolium chloride has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is relatively non-toxic to mammalian cells, with an IC50 value of greater than 100 μM. Additionally, 1-(4-Methoxyphenyl)-1H-imidazolium chloride has been shown to exhibit low cytotoxicity against human cancer cell lines, suggesting potential for use in cancer therapy.

Advantages And Limitations For Lab Experiments

One advantage of 1-(4-Methoxyphenyl)-1H-imidazolium chloride is its ease of synthesis, which allows for large-scale production of the compound. Additionally, 1-(4-Methoxyphenyl)-1H-imidazolium chloride has shown promise as a catalyst in organic reactions and as an antimicrobial agent. However, one limitation of 1-(4-Methoxyphenyl)-1H-imidazolium chloride is its limited solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 1-(4-Methoxyphenyl)-1H-imidazolium chloride. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-Methoxyphenyl)-1H-imidazolium chloride and to investigate its potential for use in cancer therapy. Finally, the antimicrobial properties of 1-(4-Methoxyphenyl)-1H-imidazolium chloride could be further explored for potential use in the development of new antibiotics.

Synthesis Methods

1-(4-Methoxyphenyl)-1H-imidazolium chloride can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylhydrazine with glyoxal in the presence of ammonium acetate or the reaction of 4-methoxyphenylhydrazine with glyoxal and ammonium chloride. Another method involves the reaction of 4-methoxyphenylhydrazine with glyoxal in the presence of hydrochloric acid and sodium chloride. These methods have been optimized to produce high yields of 1-(4-Methoxyphenyl)-1H-imidazolium chloride with minimal impurities.

Scientific Research Applications

1-(4-Methoxyphenyl)-1H-imidazolium chloride has been studied for its potential applications in various scientific research fields. One promising application is as a catalyst in organic reactions. 1-(4-Methoxyphenyl)-1H-imidazolium chloride has been shown to catalyze the synthesis of various organic compounds, including benzimidazoles and quinazolinones, with high yields and selectivity. Additionally, 1-(4-Methoxyphenyl)-1H-imidazolium chloride has been investigated for its antimicrobial properties. Studies have shown that 1-(4-Methoxyphenyl)-1H-imidazolium chloride exhibits antibacterial and antifungal activity against several pathogens, including Staphylococcus aureus and Candida albicans.

properties

CAS RN

10058-11-4

Product Name

1-(4-Methoxyphenyl)-1H-imidazolium chloride

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

1-(4-methoxyphenyl)imidazole;hydrochloride

InChI

InChI=1S/C10H10N2O.ClH/c1-13-10-4-2-9(3-5-10)12-7-6-11-8-12;/h2-8H,1H3;1H

InChI Key

IMHCOBXOQQDWFZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C=CN=C2.Cl

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2.Cl

Origin of Product

United States

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